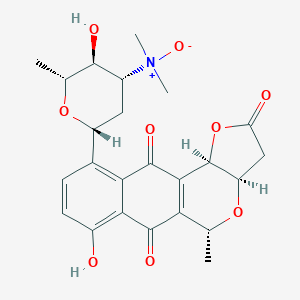![molecular formula C7H7N3 B068939 1H-Pyrrolo[2,3-b]pyridin-1-amine CAS No. 161264-46-6](/img/structure/B68939.png)
1H-Pyrrolo[2,3-b]pyridin-1-amine
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-1-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound consists of a pyrrolo and pyridine ring fused together, which contributes to its distinctive chemical behavior and biological activities.
Mechanism of Action
- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers .
Target of Action: FGFRs
Mode of Action: Inhibition of FGFRs
Biochemical Pathways: Downstream Effects
Result of Action: Molecular and Cellular Effects
Action Environment: Environmental Factors
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-1-amine has been found to interact with the Fibroblast Growth Factor Receptor (FGFR), a protein that plays a crucial role in cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFR. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives of this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-1-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position, with reagents like halogens or Mannich bases.
Major products formed from these reactions include nitrated, brominated, and iodinated derivatives, which can further undergo additional functionalization to yield a wide range of chemical entities.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-1-amine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-1-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[2,3-b]pyridin-4-amine: Another derivative with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their tautomeric forms and substitution patterns.
The uniqueness of this compound lies in its specific interactions with FGFRs and its potential as a lead compound for developing new cancer therapies.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields. Its unique structure and ability to interact with key molecular targets make it a valuable compound for further research and development.
Properties
IUPAC Name |
pyrrolo[2,3-b]pyridin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDJLEIIKHBILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411282 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161264-46-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)



![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)







![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
